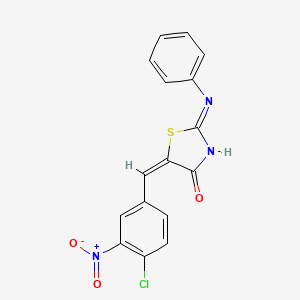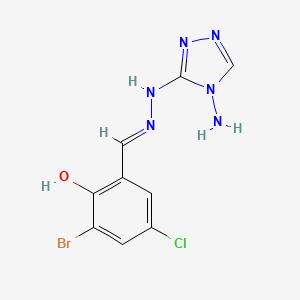![molecular formula C14H17N5O2 B3726815 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B3726815.png)
6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one
Übersicht
Beschreibung
6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one, also known as SU11654, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the focus of several scientific research studies in recent years.
Wirkmechanismus
The mechanism of action of 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one involves the inhibition of several protein kinases that are involved in the growth and proliferation of cancer cells. These kinases include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these kinases, this compound prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one in lab experiments is its specificity for certain protein kinases. This allows researchers to study the effects of inhibiting these kinases in cancer cells without affecting other cellular processes. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells in culture.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one. One area of interest is the development of more potent and selective inhibitors of the protein kinases targeted by this compound. Additionally, researchers are interested in studying the effects of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in studying the effects of this compound in clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in cancer treatment. Its mechanism of action involves the inhibition of several protein kinases that are involved in the growth and proliferation of cancer cells. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound, including the development of more potent and selective inhibitors and the study of its effects in clinical trials.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in the growth and proliferation of cancer cells. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including leukemia, breast cancer, and ovarian cancer.
Eigenschaften
IUPAC Name |
6-methyl-3-(4-morpholin-4-ylanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-10-13(20)16-14(18-17-10)15-11-2-4-12(5-3-11)19-6-8-21-9-7-19/h2-5H,6-9H2,1H3,(H2,15,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKNFFPJWMJRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


hydrazone](/img/structure/B3726736.png)
![2-hydroxy-3-methoxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3726744.png)
![3-ethoxy-4-hydroxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3726746.png)


![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3726752.png)
![N,N-diethyl-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3726754.png)


![N-(3-acetylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3726788.png)
![5-(diethylamino)-2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3726791.png)
![5-(2-fluorobenzylidene)-9-(2-fluorophenyl)-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline](/img/structure/B3726794.png)
![2-hydroxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3726799.png)
![2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3726807.png)
